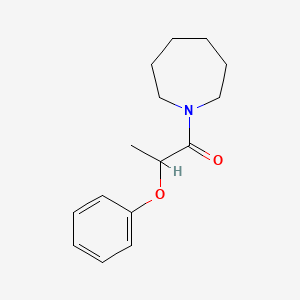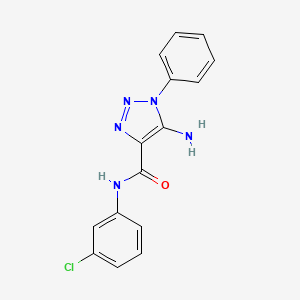
1-(2-phenoxypropanoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenoxypropanoyl)azepane, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPA is a cyclic amine that belongs to the class of azepanes. It has a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol.
作用机制
1-(2-phenoxypropanoyl)azepane's mechanism of action is complex and not fully understood. However, it is believed to act as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine release in the brain, leading to improved mood and motivation. This compound has also been shown to inhibit the formation of amyloid-beta plaques in the brain, leading to improved cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
One advantage of using 1-(2-phenoxypropanoyl)azepane in lab experiments is its ability to act as a dopamine receptor agonist. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, this compound's ability to inhibit the formation of amyloid-beta plaques makes it a useful tool for studying Alzheimer's disease.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations. Additionally, this compound's mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
未来方向
There are several future directions for research on 1-(2-phenoxypropanoyl)azepane. One area of research could focus on developing more selective dopamine receptor agonists based on the structure of this compound. This could lead to the development of more effective treatments for mood disorders such as depression.
Another area of research could focus on developing this compound analogs with improved potency and selectivity. This could lead to the development of more effective treatments for Alzheimer's disease.
Finally, future research could focus on further elucidating the mechanism of action of this compound. This could lead to a better understanding of the role of dopamine in the brain and the development of more effective treatments for a range of neurological disorders.
合成方法
1-(2-phenoxypropanoyl)azepane can be synthesized using a variety of methods, including the reaction of 2-phenoxypropionyl chloride with azepane in the presence of a base. Another method involves the reaction of 2-phenoxypropionic acid with azepane in the presence of a dehydrating agent such as thionyl chloride. The resulting this compound can then be purified through recrystallization or column chromatography.
科学研究应用
1-(2-phenoxypropanoyl)azepane has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. This compound has been shown to increase dopamine release in the brain, leading to improved mood and motivation.
Another area of research has investigated this compound's potential as a treatment for Alzheimer's disease. Alzheimer's is a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques in the brain. This compound has been shown to inhibit the formation of these plaques, leading to improved cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(azepan-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13(18-14-9-5-4-6-10-14)15(17)16-11-7-2-3-8-12-16/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAAHLGLSXESJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)